9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid

Overview

Description

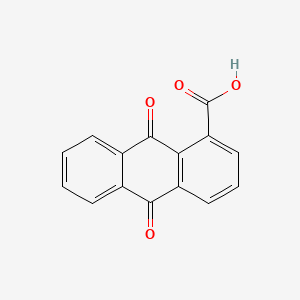

9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid: is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two keto groups at the 9 and 10 positions and a carboxylic acid group at the 1 position.

Mechanism of Action

Target of Action

It is known that anthracene-based compounds often interact with various proteins and enzymes in the body .

Mode of Action

It’s known that anthracene-based compounds can undergo redox reactions, which may influence their interaction with biological targets .

Biochemical Pathways

Anthracene-based compounds are often involved in redox reactions and can influence various biochemical pathways .

Pharmacokinetics

The solubility and stability of similar anthracene-based compounds can be influenced by ph .

Result of Action

Anthracene-based compounds are often involved in redox reactions, which can lead to various cellular effects .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid. For instance, a similar anthracene-based compound has been shown to have high solubility and stability at pH 9 and above .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene using molecular oxygen in the presence of activated carbon as a promoter . Another approach involves the reaction of anthraquinone derivatives with suitable oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Molecular oxygen, activated carbon, and other oxidizing agents.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.

Major Products:

Oxidation: More oxidized anthracene derivatives.

Reduction: Hydroxylated anthracene derivatives.

Substitution: Ester and amide derivatives of anthracene.

Scientific Research Applications

Chemistry: In chemistry, 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the formation of various coordination polymers and metal-organic frameworks .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a fluorescent probe for detecting metal ions. Its ability to form stable complexes with metal ions makes it useful in bioimaging and diagnostic applications .

Industry: In industrial applications, this compound is used in the development of advanced materials, including luminescent materials and catalysts for various chemical processes .

Comparison with Similar Compounds

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 2 and 6 positions.

9,10-Dihydroanthracene: Lacks the keto groups, making it less reactive in certain chemical reactions.

Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid is unique due to the specific positioning of the keto and carboxylic acid groups, which confer distinct chemical reactivity and coordination properties. This makes it particularly useful in the synthesis of coordination polymers and as a fluorescent probe for metal ions .

Biological Activity

9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This compound, along with its derivatives, is being studied for various therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.24 g/mol. The compound features two ketone groups and a carboxylic acid group, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. It acts as an electron acceptor or donor in redox reactions, which can influence cellular pathways related to growth and apoptosis. The specific mechanisms are still under investigation, but preliminary studies suggest involvement in:

- Inhibition of Carbonic Anhydrase : Recent studies have shown that derivatives of anthraquinone compounds exhibit inhibitory effects on carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

- Antioxidant Activity : The compound may also exert antioxidant effects by scavenging free radicals, thus protecting cells from oxidative stress.

Anticancer Properties

Research indicates that this compound and its derivatives possess significant anticancer properties. In vitro studies have demonstrated:

- Cell Proliferation Inhibition : Compounds derived from this structure have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. For example, certain derivatives exhibited IC50 values ranging from 30 to 50 nM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicate:

- Inhibition Zones : In vitro assays revealed inhibition zones ranging from 15 mm to 25 mm against various bacterial strains . This suggests potential applications in treating bacterial infections.

Study on Anticancer Activity

A notable study focused on the anti-proliferative effects of modified anthraquinone derivatives on MDA-MB-231 breast cancer cells. The study utilized an MTT assay to determine cell viability after treatment with varying concentrations of the compounds. The results indicated a dose-dependent inhibition of cell growth, supporting the hypothesis that these compounds could serve as effective anticancer agents .

Study on Antimicrobial Efficacy

Another significant study assessed the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that specific derivatives displayed minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL, indicating strong potential for development into therapeutic agents against resistant bacterial strains .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 8-Chloro-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid | C15H9ClO4 | Anticancer, Antimicrobial |

| Anthraquinone | C14H8O2 | Anticancer |

| 1-Anthracenecarboxylic acid | C15H10O2 | Limited biological activity |

Properties

IUPAC Name |

9,10-dioxoanthracene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPBYCBXVLHSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975625 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-69-7 | |

| Record name | Anthraquinone-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Anthraquinonecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.